![molecular formula C12H20FNO4 B13060015 4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B13060015.png)
4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid is a synthetic organic compound that belongs to the class of fluorinated cyclohexane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a fluorine atom on the cyclohexane ring, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines using coupling reagents like EDCI or HATU.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
Substitution: Various substituted cyclohexane derivatives.
Deprotection: The free amine derivative.
Coupling: Amide-linked products.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of bioactive molecules due to its structural features, which can enhance the pharmacological properties of derivatives.
- Fluorine Substitution : The presence of the fluorine atom in the cyclohexane ring can improve metabolic stability and bioavailability of the resulting compounds. Fluorinated compounds often exhibit enhanced binding affinity to biological targets, making them valuable in drug design.
Peptide Synthesis
4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid serves as a building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly.
- Boc Protection : The Boc group is widely used to protect amine functionalities during chemical reactions, facilitating the formation of complex peptide structures without unwanted side reactions.
Drug Development
Research indicates that derivatives of this compound have potential therapeutic effects against various diseases, including cancer and neurological disorders.
- Case Study: Anticancer Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against cancer cell lines. These findings suggest that further exploration could lead to new anticancer agents.
Data Table: Summary of Applications
Application Area | Description | Example Findings |
---|---|---|
Medicinal Chemistry | Used in the synthesis of bioactive molecules | Enhanced binding affinity due to fluorine substitution |
Peptide Synthesis | Acts as a building block with a Boc protecting group | Facilitates selective deprotection |
Drug Development | Potential therapeutic effects against diseases | Cytotoxicity observed in cancer cell lines |
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The fluorine atom can enhance the binding affinity and metabolic stability of the resulting compounds. The Boc protecting group allows for selective deprotection and functionalization, facilitating the synthesis of target molecules.
Comparison with Similar Compounds
Similar Compounds
4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a cyclohexane ring.
tert-Butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate: Another Boc-protected amine with a different ring structure.
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom on the cyclohexane ring, which imparts distinct chemical and biological properties. The combination of the Boc protecting group and the fluorinated cyclohexane ring makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid (CAS Number: 1823410-83-8) is a synthetic compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom on the cyclohexane ring, and a carboxylic acid functional group. This compound's unique structure positions it as a valuable intermediate in organic synthesis and medicinal chemistry, particularly in the development of biologically active compounds.
- Molecular Formula : C12H20FNO4
- Molecular Weight : 261.29 g/mol
- IUPAC Name : 4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylic acid
Biological Significance
The biological activity of this compound is primarily investigated through its interactions as an amino acid derivative. Compounds with similar structures often exhibit significant biological effects, including enzyme inhibition and receptor modulation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships (SAR) of this compound has shown that modifications to its structure can significantly influence its biological efficacy. Studies have indicated that the presence of the fluorine atom enhances binding affinity to specific biological targets, which could be critical for drug development.
Applications in Medicinal Chemistry
The compound serves as a precursor for various biologically active molecules. Its potential applications include:
- Drug Design : Its structural features allow for modifications that can lead to the development of new therapeutic agents.
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, making it a candidate for further investigation in pharmacology.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into its unique properties. Below is a summary table:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-{[(Tert-butoxy)carbonyl]amino}-1-cubanecarboxylic acid | Contains a cubane structure instead of cyclohexane | Potential bioisostere for benzene rings |
3-Fluoro-L-alanine | Contains a fluorine atom and an amino group | Simple amino acid structure with potential for incorporation into peptides |
4-Aminobutanoic acid | Similar amino and carboxylic functionalities | Lacks fluorination but has significant biological relevance as a neurotransmitter |
The combination of functional groups and the presence of fluorine in this compound enhances its reactivity compared to other compounds.
Case Studies and Research Findings
Research findings indicate that this compound can be effectively utilized in various experimental setups:
- In Vitro Studies : Cell assays have demonstrated that this compound acts as a substrate for amino acid transport systems in gliosarcoma cells, showing potential for targeted delivery in cancer therapy .
- Biodistribution Studies : In vivo studies involving rat models have shown high tumor-to-normal brain ratios, indicating effective uptake by tumor tissues compared to healthy tissues . The biodistribution studies revealed ratios ranging from 20:1 to 115:1 in rats with intracranial tumors.
- Transport Mechanisms : The compound's uptake was primarily mediated by system L and system ASC transport mechanisms, highlighting its potential role in targeted drug delivery systems .
Properties
Molecular Formula |
C12H20FNO4 |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h7-9H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
AOLVWWJCRLDSGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)C(=O)O |
Origin of Product |
United States |
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